molecular formula C21H16F3NO2 B3001689 (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one CAS No. 478041-00-8

(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one

Cat. No.: B3001689
CAS No.: 478041-00-8
M. Wt: 371.359
InChI Key: JQNLORURPVGCPO-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond. This compound features a naphthalene ring, a trifluoromethoxy-substituted phenyl ring, and an enone moiety, making it a molecule of interest in various fields of research.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving enones and aromatic systems.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its properties, studying its effects in more detail, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one typically involves the following steps:

    Formation of the enone moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Substitution with the trifluoromethoxy-phenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone moiety can undergo oxidation reactions to form epoxides or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one would depend on its specific application. In general, the enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(phenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one: Similar structure but lacks the naphthalene ring.

    (2E)-1-(naphthalen-2-yl)-3-{[4-methoxyphenyl]amino}but-2-en-1-one: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

  • The presence of both the naphthalene ring and the trifluoromethoxy group makes (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one unique in terms of its electronic and steric properties. These features can influence its reactivity, biological activity, and potential applications.

Properties

IUPAC Name

(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLORURPVGCPO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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